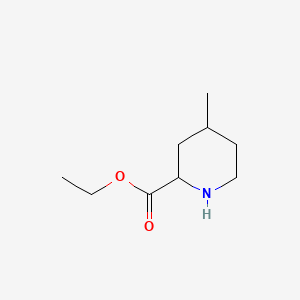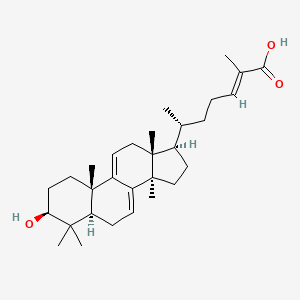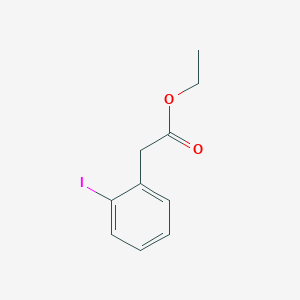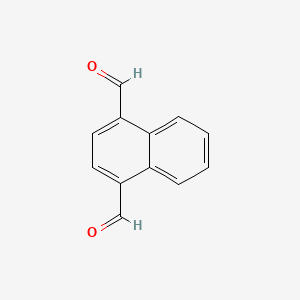
6,7-Dimethylquinoxalin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6,7-Dimethylquinoxalin-2(1H)-one involves the reaction of oxalic acid with 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE . The resulting compound is the target molecule .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethylquinoxalin-2(1H)-one consists of a quinoxaline ring with two methyl groups at positions 6 and 7. The presence of the carbonyl group (C=O) at position 2 gives rise to the quinoxalin-2(1H)-one moiety .
Chemical Reactions Analysis
- Functionalization : Researchers have explored methods to decorate the quinoxaline scaffold with functional groups. These modifications enhance its utility in diverse applications .
- Metal Complex Formation : Transition metal complexes of quinoxaline derivatives have been prepared and characterized. These complexes exhibit interesting properties and potential applications .
Aplicaciones Científicas De Investigación
Analytical Chemistry and Assay Development
6,7-Dimethylquinoxalin-2(1H)-one and its derivatives have been used in the field of analytical chemistry. For instance, McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 6,7-Dimethylquinoxalin-2(1H)-one, in a liquid chromatographic fluorimetric assay for methylglyoxal, demonstrating its utility in chemical and biological systems (McLellan & Thornalley, 1992).
Cancer Research
Some derivatives of 6,7-Dimethylquinoxalin-2(1H)-one have shown potential in cancer research. Mishra et al. (2018) investigated 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) for its antiproliferative activity in colorectal carcinoma, demonstrating its ability to inhibit IL-6 mediated signals, which is critical in cancer development (Mishra et al., 2018).
Material Science and Organic Solar Cells
In material science, derivatives of 6,7-Dimethylquinoxalin-2(1H)-one have been explored for their application in organic solar cells. Chen et al. (2014) synthesized novel C60 derivative acceptors with 6,7-dimethylquinoxaline subunits for use in bulk heterojunction organic solar cells, demonstrating their potential in improving power conversion efficiency (Chen et al., 2014).
Synthesis of Novel Compounds and Antimicrobial Investigation
El-Gaby et al. (2002) synthesized novel 6,7-Dimethylquinoxaline derivatives for antimicrobial investigation, indicating the compound's potential in developing new antimicrobial agents (El-Gaby et al., 2002).
Chemistry of Transition Metal Complexes
The synthesis and structural investigation of transition metal complexes derived from 6,7-Dimethylquinoxalin-2(1H)-one derivatives have been explored. Al-jibouri et al. (2019) described the synthesis of new ligands and their metal complexes, highlighting the compound's relevance in the field of coordination chemistry (Al-jibouri et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHOLYSXLHTIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564619 | |
| Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28082-82-8 | |
| Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)


![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)





![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)